molecular formula C7H13NO2S B13014893 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide

2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide

Cat. No.: B13014893
M. Wt: 175.25 g/mol
InChI Key: WKBMDFLIUZXMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thia-5-azaspiro[35]nonane 2,2-dioxide is a spirocyclic compound characterized by a unique structure that includes both sulfur and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable thioamide with an amine in the presence of an oxidizing agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications depending on their chemical properties .

Scientific Research Applications

2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form bonds with various biomolecules, leading to changes in their structure and function. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific ring structure and the presence of both sulfur and nitrogen atoms.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

2λ6-thia-5-azaspiro[3.5]nonane 2,2-dioxide

InChI

InChI=1S/C7H13NO2S/c9-11(10)5-7(6-11)3-1-2-4-8-7/h8H,1-6H2

InChI Key

WKBMDFLIUZXMJB-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CS(=O)(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.